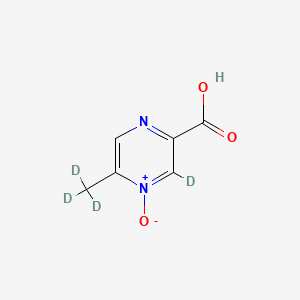

Acipimox-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acipimox-d4 is a deuterated form of acipimox, a niacin derivative used primarily as a lipid-lowering agent. It is known for its ability to reduce triglyceride levels and increase high-density lipoprotein cholesterol. This compound is often used in scientific research to study the pharmacokinetics and metabolic pathways of acipimox due to the presence of deuterium atoms, which can provide more detailed insights through techniques like mass spectrometry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of acipimox-d4 involves the deuteration of acipimox. The process typically starts with 5-methylpyrazine-2-carboxylic acid. This compound is dissolved in purified water, and concentrated hydrochloric acid is added to form a salt. An oxidant is then introduced to facilitate the formation of the nitrogen oxide, followed by cooling and crystallization to obtain acipimox .

Industrial Production Methods

For industrial production, the method is scaled up to ensure higher yield and purity. The process involves careful control of reaction conditions to avoid the use of metal catalysts, which simplifies the preparation process and makes it more suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

Acipimox-d4 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound back to its precursor forms.

Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms in the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced forms of this compound, as well as substituted derivatives that can be used for further chemical analysis and research .

Aplicaciones Científicas De Investigación

Type 2 Diabetes Management

Acipimox-d4 has been utilized in studies investigating its effects on insulin sensitivity and glucose metabolism. For instance, a double-blind trial demonstrated that acipimox significantly lowered plasma FFA levels and improved acute insulin response in patients with type 2 diabetes . Additionally, a study involving obese Zucker rats showed that acipimox administration reduced plasma glucose and insulin levels while enhancing glucose tolerance .

Hyperlipidemia Treatment

In clinical settings, this compound has been tested for its efficacy in treating hyperlipidemia. A randomized controlled trial revealed that patients receiving acipimox experienced significant reductions in triglyceride levels compared to placebo . Specifically, mean plasma triglyceride levels decreased from 777 mg/dl to 434 mg/dl after treatment . Furthermore, improvements in high-density lipoprotein (HDL) cholesterol were noted over extended treatment periods .

Sarcopenia and Muscle Function

Recent research has explored the potential of this compound to enhance skeletal muscle function in older adults with sarcopenia. A proof-of-concept study administered acipimox to participants aged 65 and older, aiming to increase skeletal muscle nicotinamide adenine dinucleotide (NAD) concentrations. Preliminary results indicated positive changes in mitochondrial function and muscle performance metrics after treatment . The study's design included muscle biopsies and MRI scans to assess changes before and after the intervention.

Lipid Metabolism Studies

Another significant application of this compound is in the investigation of lipid metabolism pathways. Research utilizing this compound has provided insights into the relationship between lipolysis and insulin sensitivity among morbidly obese individuals undergoing bariatric surgery. Findings suggested that reductions in lipolysis correlated with improved insulin sensitivity post-surgery .

Data Table: Summary of Clinical Findings

Mecanismo De Acción

Acipimox-d4, like acipimox, acts on the niacin receptor 1, inhibiting the enzyme triglyceride lipase. This inhibition reduces the concentration of fatty acids in the blood plasma and their inflow into the liver. Consequently, the production of very-low-density lipoprotein cholesterol in the liver is reduced, leading to a decrease in low-density lipoprotein cholesterol and an increase in high-density lipoprotein cholesterol .

Comparación Con Compuestos Similares

Similar Compounds

Nicotinic Acid: Another niacin derivative used as a lipid-lowering agent.

Laropiprant: Often combined with nicotinic acid for enhanced lipid-lowering effects.

Fibrates: A class of compounds used to lower triglyceride levels and increase high-density lipoprotein cholesterol

Uniqueness

Acipimox-d4 is unique due to its deuterated nature, which allows for more precise tracking and analysis in scientific studies. This makes it a valuable tool in pharmacokinetic and metabolic research, providing insights that are not easily obtainable with non-deuterated compounds .

Actividad Biológica

Acipimox-d4 is a deuterated analogue of acipimox, a nicotinic acid derivative primarily used for its lipid-lowering effects. This compound has garnered attention for its potential biological activities, particularly in metabolic and mitochondrial functions. This article reviews the biological activity of this compound, emphasizing its effects on lipid metabolism, mitochondrial function, and potential therapeutic applications.

Overview of this compound

Acipimox is known for its antilipolytic properties, primarily inhibiting the breakdown of fats in adipose tissue. The incorporation of deuterium in this compound enhances its stability and allows for more precise tracking in metabolic studies. This modification is particularly useful in pharmacokinetic studies and understanding the compound's biological mechanisms.

Acipimox functions by activating the G protein-coupled receptor GPR109A, which mediates the effects of niacin. This activation leads to a reduction in free fatty acid release from adipose tissue, subsequently lowering triglyceride levels in the bloodstream. Additionally, it has been shown to influence mitochondrial biogenesis and function.

Lipid Metabolism

This compound has been studied for its effects on lipid profiles in various populations:

- Type 2 Diabetes Patients : A study involving 30 non-obese Type 2 diabetic patients demonstrated that Acipimox significantly reduced serum triglycerides (from 2.91 ± 1.75 to 2.05 ± 1.08 mg/dL) and total cholesterol (from 6.26 ± 1.17 to 5.66 ± 1.02 mg/dL) without adversely affecting blood glucose control .

- Hyperlipoproteinemia : In patients with type IV hyperlipoproteinemia, Acipimox at a dose of 750 mg/day resulted in a significant reduction in plasma triglyceride levels (434 ± 60 vs. 777 ± 224 mg/dL) after treatment .

Mitochondrial Function

Research indicates that Acipimox may enhance mitochondrial function:

- Mitochondrial Gene Expression : In a study involving patients with type 2 diabetes, two weeks of Acipimox treatment led to significant upregulation of genes involved in oxidative phosphorylation, increased skeletal muscle ATP content, and improved ex vivo mitochondrial respiration .

- Sarcopenia Trials : Ongoing trials are investigating whether Acipimox can improve skeletal muscle NAD concentrations and mitochondrial respiratory chain function in older adults with sarcopenia . These studies aim to establish Acipimox as a potential therapeutic agent for improving muscle function in this demographic.

Case Studies

Several case studies have highlighted the effectiveness of Acipimox:

- Case Study on Insulin Sensitivity : A double-blind study showed that Acipimox improved insulin sensitivity without altering blood glucose levels in Type 2 diabetic patients . This finding suggests that Acipimox could be beneficial for managing dyslipidemia while maintaining glycemic control.

- Long-term Effects on Lipid Profiles : In a nine-month study involving patients with severe hypertriglyceridemia, long-term administration of Acipimox resulted in significant improvements in HDL cholesterol levels (+33.3%) and modifications in lipoprotein composition .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Study Focus | Population | Key Findings |

|---|---|---|

| Lipid Profile | Type 2 Diabetic Patients | Reduced triglycerides and cholesterol without glucose impact |

| Mitochondrial Function | Type 2 Diabetic Patients | Upregulation of mitochondrial genes; increased ATP content |

| Sarcopenia Trials | Older Adults | Potential improvement in muscle NAD concentrations |

| Long-term Lipid Effects | Severe Hypertriglyceridemia | Significant increase in HDL cholesterol |

Propiedades

IUPAC Name |

3-deuterio-4-oxido-5-(trideuteriomethyl)pyrazin-4-ium-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10)/i1D3,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQOOSBJCLSSEY-VYMTUXDUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=[N+]1[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=[N+](C(=CN=C1C(=O)O)C([2H])([2H])[2H])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.